2-Bromo-4-methylpyrimidine
Overview
Description
2-Bromo-4-methylpyrimidine is a brominated pyrimidine derivative that serves as a key intermediate in the synthesis of various pyrimidine compounds. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a bromine atom and a methyl group on the pyrimidine ring of 2-bromo-4-methylpyrimidine allows for further functionalization through various chemical reactions, making it a valuable compound in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated pyrimidines, including 2-bromo-4-methylpyrimidine, often involves halogenation reactions where a bromine atom is introduced into the pyrimidine ring. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine can be synthesized and further reacted with ammonia to produce various substituted pyrimidines . Additionally, 2-bromo-4-iodopyridine, a closely related compound, can be synthesized from 2-bromopyridine using a halogen dance reaction, which can then be converted to other substituted pyridines . These methods highlight the versatility of brominated pyrimidines as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine . The crystal structure of this compound revealed a monoclinic crystal system, which provides insights into the arrangement of atoms and the geometry of the molecule. Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Brominated pyrimidines undergo various chemical reactions that allow for the introduction of different functional groups. For example, 5-bromo-2-iodopyrimidine can be used in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds . The presence of bromine and other halogens on the pyrimidine ring makes these compounds reactive towards nucleophilic substitution reactions, as seen in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-methylpyrimidine, such as melting point, boiling point, solubility, and stability, are influenced by the presence of the bromine atom and the methyl group on the pyrimidine ring. These properties are essential for the handling and application of the compound in various chemical processes. The reactivity of the bromine atom also plays a significant role in the compound's behavior in chemical reactions, as it can be displaced by other nucleophiles or participate in coupling reactions .
Scientific Research Applications
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
2-Bromo-4-methylpyrimidine is utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. A study by Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the formation of these compounds from 4-amino-5-bromo-2-substituted-aminopyrimidines, which in turn were derived from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Regioselectivity in Ammonia Reactions
Research by Doulah et al. (2014) focused on the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. The study revealed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, showing the specificity of reaction sites in these compounds (Doulah et al., 2014).
Synthesis of Aryl Ethers and Fungicidal Activity
Erkin et al. (2016) synthesized 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines by alkylating 2-amino-6-methylpyrimidin-4(3H)-thione. They noted that bromination of these compounds yielded 5-bromo derivatives with observed fungicidal activity (Erkin et al., 2016).
One-Pot Nitrodebromination and Methyl Bi-Functionalization
A study by Mousavi, Heravi, and Tajabadi (2020) described a unique one-pot, simultaneous nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives. This novel transformation has not been reported in other organic compounds or pyrimidines (Mousavi, Heravi, & Tajabadi, 2020).
Anti-Pneumocystis carinii Pneumonia Activity
In the field of medicinal chemistry, Boykin et al. (1998) synthesized various 2,4-bis-aryl-6-methylpyrimidines, including 2,4-bis-(4-amidinophenyl)-6-methylpyrimidine, starting from 4-bromobenzamidine. These compounds were evaluated for their activity against Pneumocystis carinii pneumonia, showing potential as therapeutic agents (Boykin et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIJEBOLOXOVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449166 | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130645-48-6 | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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